molecular formula C29H31N3O3 B2567469 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-21-7

2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2567469
CAS No.: 850906-21-7
M. Wt: 469.585
InChI Key: UEIYOENJIJNRPI-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dihydroisoquinolinone core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative is introduced to the core structure.

    Attachment of substituents: The methylbenzyl and phenyl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition or side reactions.

    Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Altering signaling pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Shares structural similarities with other isoquinolinone derivatives.

    4-phenylpiperazine derivatives: Compounds with similar piperazine rings and phenyl substituents.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-22-10-12-23(13-11-22)20-32-15-14-25-26(29(32)34)8-5-9-27(25)35-21-28(33)31-18-16-30(17-19-31)24-6-3-2-4-7-24/h2-13H,14-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYOENJIJNRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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